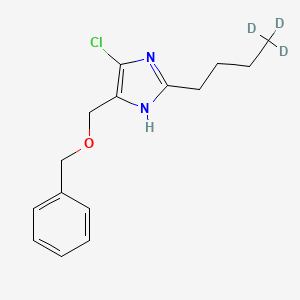

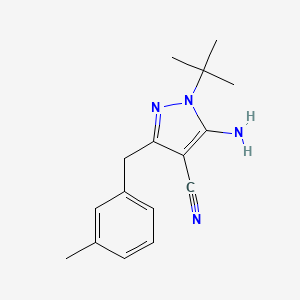

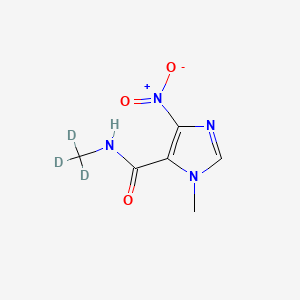

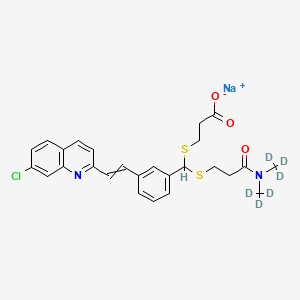

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole (5-ATBCMPC) is a novel small molecule with a broad range of potential applications. It has been studied for its ability to act as an antioxidant, a reducing agent, and a radical scavenger, as well as its potential to modulate biological processes. This molecule has also been studied for its potential to be used as a therapeutic agent in the treatment of various diseases.

科学的研究の応用

Synthesis and Biological Applications

The compound 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is a variant of 4-cyanopyrazoles and 5-aminopyrazoles, which are known for their significant biological activities. For instance, 4-cyanopyrazoles have been noted for their inhibition of alcohol dehydrogenase and have been observed to produce skeletal muscle relaxation in animal models. Moreover, these compounds play a role in the preparation of diphenylpyrazole non-nucleoside derivatives, which act as non-nucleoside reverse transcriptase inhibitors for HIV1. The synthesis of these compounds has been refined over time, with newer chemoselective methods offering improved yields and product purity. This underscores the compound's relevance in medicinal chemistry and drug design, particularly in the context of viral infections such as HIV (Toche, Kazi & Jachak, 2008).

Chemical Properties and Synthesis Techniques

The compound also plays a part in the synthesis of novel hydropyrazolopyridine derivatives. The reaction of compounds similar to 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole with unactivated and electron-rich alkenes, under solvent-free conditions, has been shown to follow heterocyclization reactions. This process is facilitated by the benzotriazole methodology, highlighting the compound's utility in creating complex heterocyclic structures that are prevalent in many pharmaceuticals (Abonía et al., 2004).

Application in Asymmetric Synthesis

The compound's structural features contribute to highly diastereoselective and stereodivergent synthesis processes. For instance, it has been applied in the asymmetric synthesis of complex sugar derivatives, like 3,6-dideoxy-3-amino-L-talose, a process which involves intricate steps of aminohydroxylation and dihydroxylation. This illustrates the compound's significance in synthetic organic chemistry, particularly in the synthesis of stereochemically complex molecules (Csatayová et al., 2011).

Hydrolytic Stability and Complex Formation

The compound is also relevant in the study of hydrolytic stability and complex formation with metals. For example, amino(polyphenolic) ligands, which share structural similarities with 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole, have been used to synthesize stable zirconium complexes. This highlights its potential applications in coordination chemistry and materials science (Chartres et al., 2007).

特性

IUPAC Name |

5-amino-1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-11-6-5-7-12(8-11)9-14-13(10-17)15(18)20(19-14)16(2,3)4/h5-8H,9,18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVSXFKVXNGFAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=NN(C(=C2C#N)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652425 |

Source

|

| Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole | |

CAS RN |

1185162-28-0 |

Source

|

| Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

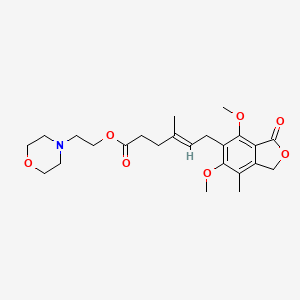

![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B563838.png)